2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a thiazole ring, an isoquinoline moiety, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the isoquinoline moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and the isoquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the thiazole or isoquinoline rings .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiazole-containing compounds.
Medicine: Due to its structural features, it could be investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes or receptors. The isoquinoline moiety may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to the combination of the thiazole ring and the isoquinoline moiety, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-22-8-7-19-10-13(14(20)18-16-17-6-9-23-16)11-4-2-3-5-12(11)15(19)21/h2-6,9-10H,7-8H2,1H3,(H,17,18,20) |
InChI Key |
IUYQMOBRDFWZBZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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